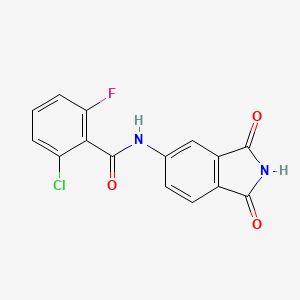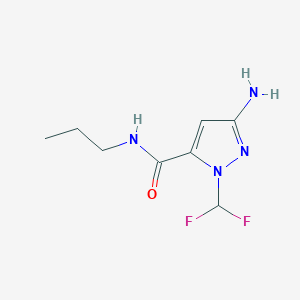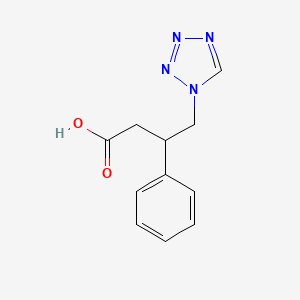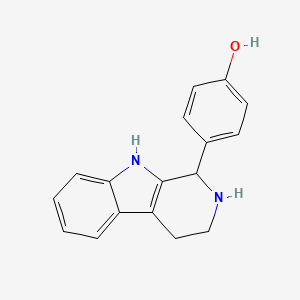
8-Methyl-5,6,7,8-tetrahydropteridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methyl-5,6,7,8-tetrahydropteridine is a chemical compound with the molecular formula C7H10N4. It belongs to the class of organic compounds known as pteridines and derivatives. These compounds are characterized by a pteridine ring system, which is a bicyclic structure consisting of a pyrimidine ring fused to a pyrazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-5,6,7,8-tetrahydropteridine typically involves the reduction of pteridine derivatives. One common method is the catalytic hydrogenation of 8-methylpteridine using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures. The reaction conditions may vary, but a typical procedure involves hydrogenation at 50-60°C and 3-5 atm pressure .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
化学反応の分析
Types of Reactions
8-Methyl-5,6,7,8-tetrahydropteridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 8-methylpteridine using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Further reduction of the compound can lead to the formation of fully reduced pteridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: 8-Methylpteridine
Reduction: Fully reduced pteridine derivatives
Substitution: Various substituted pteridine derivatives depending on the nucleophile used.
科学的研究の応用
8-Methyl-5,6,7,8-tetrahydropteridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives and as a ligand in coordination chemistry.
Biology: Investigated for its role in enzymatic reactions involving pteridine cofactors, such as those catalyzed by phenylalanine hydroxylase and nitric oxide synthase.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of drugs targeting neurological disorders and cancer.
Industry: Utilized in the development of fluorescent dyes and as a component in the synthesis of advanced materials
作用機序
The mechanism of action of 8-Methyl-5,6,7,8-tetrahydropteridine involves its interaction with specific enzymes and molecular targets. For example, it can act as a cofactor for enzymes such as phenylalanine hydroxylase, which catalyzes the hydroxylation of phenylalanine to tyrosine. The compound’s pteridine ring system facilitates electron transfer and stabilization of reaction intermediates, thereby enhancing enzymatic activity. Additionally, it may interact with nitric oxide synthase, influencing the production of nitric oxide, a critical signaling molecule in various physiological processes .
類似化合物との比較
8-Methyl-5,6,7,8-tetrahydropteridine can be compared with other similar compounds, such as:
Tetrahydrobiopterin (BH4): A natural cofactor for several hydroxylase enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase.
6,7-Dimethyl-5,6,7,8-tetrahydropterine: Another synthetic reduced pterin cofactor with applications in nitric oxide synthase and hydroxylase reactions.
2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine: A derivative of this compound with a chlorine substituent, which may alter its reactivity and interaction with enzymes.
特性
IUPAC Name |
8-methyl-6,7-dihydro-5H-pteridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-11-3-2-9-6-4-8-5-10-7(6)11/h4-5,9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUVCODCUGRMSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=CN=CN=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314934-79-6 |
Source


|
| Record name | 8-methyl-5,6,7,8-tetrahydropteridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-cyanocycloheptyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2635384.png)



![4-[5-(4-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid](/img/structure/B2635389.png)
![benzyl 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2635390.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2635392.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2635393.png)

![1-(3-fluorophenyl)-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2635402.png)

![4-(4-FLUOROBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-PHENYL-1,3-OXAZOL-5-AMINE](/img/structure/B2635404.png)

![5-(2-Chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2635406.png)
